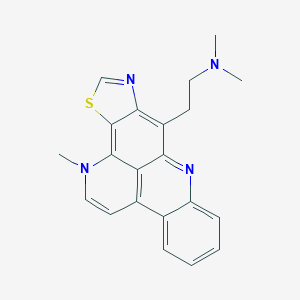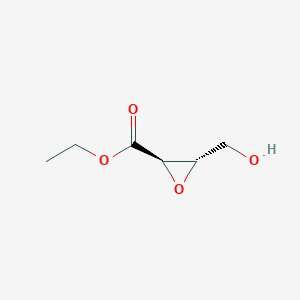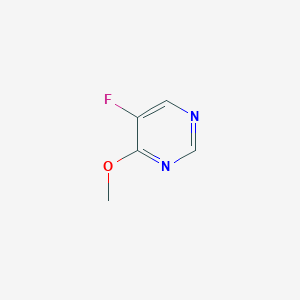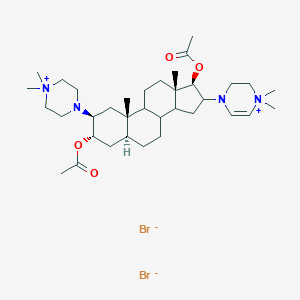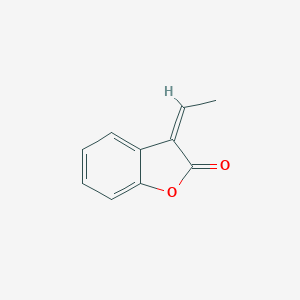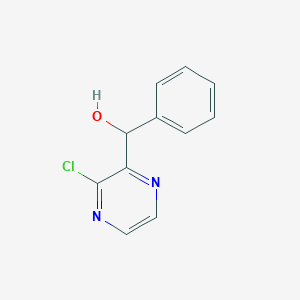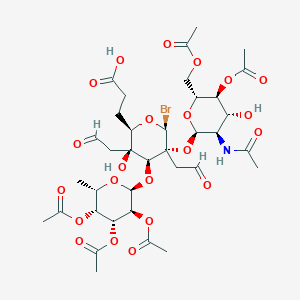
2,3,4-Tafagg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tafagg is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2,3,4-trihydroxybenzaldehyde and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2,3,4-Tafagg is not fully understood. However, studies have shown that it exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 2,3,4-Tafagg has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also has neuroprotective effects and may improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,3,4-Tafagg in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various biological processes. However, one of the limitations is its solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2,3,4-Tafagg. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the food and cosmetic industries as a natural antioxidant. Further research is needed to determine its stability and effectiveness in these applications.
Conclusion:
In conclusion, 2,3,4-Tafagg is a promising compound with potential applications in various fields. Its potent antioxidant activity and anti-inflammatory properties make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of 2,3,4-Tafagg has been achieved using various methods. One of the methods involves the reaction of 2,3,4-trihydroxybenzaldehyde with fumaric acid in the presence of a catalyst. Another method involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a catalyst. Both methods have been successful in synthesizing 2,3,4-Tafagg with high yields.
Scientific Research Applications
2,3,4-Tafagg has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. Studies have shown that 2,3,4-Tafagg has potent antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
115921-25-0 |
|---|---|
Product Name |
2,3,4-Tafagg |
Molecular Formula |
C36H50BrNO22 |
Molecular Weight |
928.7 g/mol |
IUPAC Name |
3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid |
InChI |
InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1 |
InChI Key |
YEXNVOGGZXRLGA-ICQDQWLCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Other CAS RN |
115921-25-0 |
synonyms |
2,3,4-TAFAGG O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



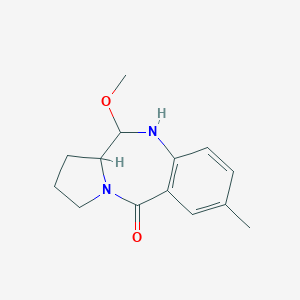
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
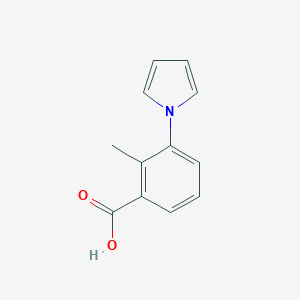
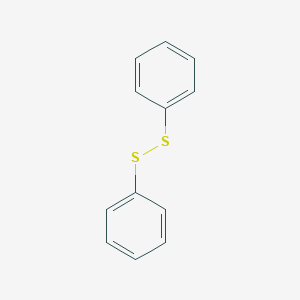
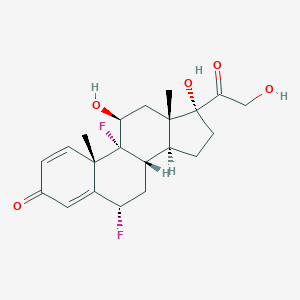
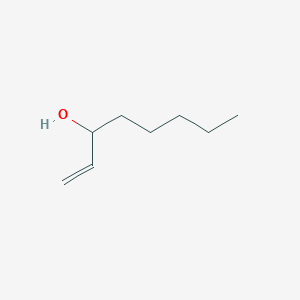
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
